molecular formula C14H9Cl2F3N2O B3973891 3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide

3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide

Cat. No. B3973891
M. Wt: 349.1 g/mol
InChI Key: NPQDUQXAEMBRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide is not fully understood. However, it has been shown to interact with specific enzymes and receptors, leading to their inhibition. For example, it has been found to inhibit the activity of certain kinases, which are involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been shown to have anti-inflammatory and analgesic effects, which could be useful in the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide is its potent inhibitory activity against specific enzymes and receptors. This makes it a useful tool for studying the role of these enzymes and receptors in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which could affect the results of experiments.

Future Directions

There are several future directions for research on 3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide. One area of interest is the development of new drugs and therapies based on this compound. Another area of interest is the study of its mechanism of action and its interactions with specific enzymes and receptors. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetic properties.

Scientific Research Applications

3-chloro-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylbenzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F3N2O/c1-7-2-3-8(4-10(7)15)13(22)21-12-11(16)5-9(6-20-12)14(17,18)19/h2-6H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQDUQXAEMBRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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